Ethylone

Description

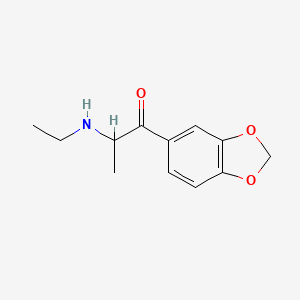

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1112937-64-0 |

|---|---|

Formule moléculaire |

C12H15NO3 |

Poids moléculaire |

221.25 g/mol |

Nom IUPAC |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one |

InChI |

InChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3 |

Clé InChI |

MJEMIOXXNCZZFK-UHFFFAOYSA-N |

SMILES canonique |

CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |

Origine du produit |

United States |

Preclinical Pharmacological Investigations of Ethylone

Monoamine Transporter Interactions and Mechanisms of Action

Synthetic cathinones, including Ethylone, exert their effects primarily by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). mdpi.commdpi.comresearchgate.net These interactions can involve inhibiting the reuptake of neurotransmitters back into the presynaptic neuron or inducing the release of neurotransmitters from the neuron. mdpi.comresearchgate.netresearchgate.netwikipedia.org

Dopamine Transporter (DAT) Binding and Reuptake Inhibition

This compound has been shown to interact with the dopamine transporter. In vitro studies utilizing radioligand binding assays have demonstrated that this compound inhibits the reuptake of dopamine by binding to the DAT. wikipedia.orgmdpi.comresearchgate.netoup.comnih.govpharmjournal.rusdbonline.orgbiorxiv.org Some research indicates that this compound is a non-selective inhibitor of monoamine transporters, with potency comparable to or lower than that of cocaine. oup.com The interaction with DAT contributes to the stimulant properties observed with synthetic cathinones. mdpi.comresearchgate.net

Norepinephrine Transporter (NET) Binding and Reuptake Inhibition

The norepinephrine transporter is another target for this compound. Preclinical data indicates that this compound binds to and inhibits the reuptake of norepinephrine at the NET. wikipedia.orgoup.comnih.govpharmjournal.rusdbonline.orguni.luresearchgate.netnih.govmdpi.com Similar to its effects on DAT and SERT, this interaction leads to elevated extracellular concentrations of norepinephrine. mdpi.comresearchgate.netresearchgate.net

Table 1: Summary of this compound's In Vitro Monoamine Transporter Interactions

| Transporter | Interaction Type | Effect on Neurotransmitter Levels |

| DAT | Binding, Reuptake Inhibition | Increase |

| SERT | Binding, Reuptake Inhibition, Release Induction | Increase |

| NET | Binding, Reuptake Inhibition | Increase |

In vitro Radioligand Binding Assay Methodologies

In vitro radioligand binding assays are commonly used to characterize the interaction of compounds with monoamine transporters. wikipedia.orgresearchgate.netresearchgate.netperceptive.comscience.gov These assays typically involve using cell lines or membrane preparations that express the human monoamine transporters (DAT, SERT, or NET). researchgate.netnih.gov Radiolabeled ligands that selectively bind to these transporters are incubated with the membrane preparations or cells in the presence of varying concentrations of the test compound, such as this compound. perceptive.comscience.gov By measuring the displacement of the radiolabeled ligand, the binding affinity (expressed as Ki) and the potency of the test compound to inhibit binding can be determined. perceptive.comscience.gov Functional uptake inhibition assays, often using radiolabeled neurotransmitters, are also employed to assess the ability of a compound to block the reuptake of the neurotransmitter into the cell. researchgate.netnih.govpublicnow.com

Neurotransmitter Efflux Mechanisms in Heterologous Expression Systems

Studies in heterologous expression systems, such as human embryonic kidney (HEK) 293 cells transfected with human monoamine transporters, are valuable for investigating the mechanisms of neurotransmitter efflux induced by compounds like this compound. oup.comresearchgate.netnih.gov These systems allow for the study of a single transporter type in isolation. nih.gov By preloading the cells with a radiolabeled neurotransmitter or a substrate analog (e.g., [3H]dopamine or [3H]serotonin), researchers can measure the efflux of the radiolabel from the cells upon exposure to the test compound. researchgate.netnih.gov Compounds that act as transporter substrates can induce the release of neurotransmitters by reversing the normal direction of transporter flux. mdpi.comwikipedia.orgresearchgate.netnih.gov this compound has been shown to induce serotonin release in such systems. oup.comresearchgate.net

Behavioral Pharmacology in Animal Models

Preclinical behavioral pharmacology studies in animal models, primarily rodents, are crucial for understanding the in vivo effects of psychoactive substances like this compound. mdpi.compharmjournal.ruslideshare.netresearchgate.net These studies aim to evaluate the behavioral profile, including locomotor activity, reinforcing effects, and potential for abuse. mdpi.compharmjournal.ruresearchgate.net Common behavioral models used in preclinical research include the open field test, elevated plus maze, and self-administration paradigms. pharmjournal.ruslideshare.netresearchgate.net

Research comparing this compound with other synthetic cathinones and classical psychostimulants in animal models has been conducted to assess its abuse potential and behavioral effects. Studies using self-administration paradigms, where animals learn to self-administer the drug, are considered to have high face validity for assessing reinforcing effects. mdpi.comresearchgate.net Findings from such studies have indicated that this compound acts as a reinforcer, although its reinforcing potency and efficacy may be lower compared to substances like methamphetamine. researchgate.net These behavioral effects are thought to be mediated, at least in part, by this compound's interactions with monoamine transporters, particularly the dopamine system. mdpi.comresearchgate.netresearchgate.net

Locomotor Activity Assessments in Rodents

Studies assessing locomotor activity in rodents, such as mice and rats, are commonly used to evaluate the stimulant properties of a substance. This compound has been shown to increase locomotor activity in these models. In mice, this compound stimulated dose-related locomotion, and was found to be potent and efficacious in this regard with an ED50 of 2 mg/kg (sc). researchgate.net Another study in Swiss-Webster mice found that this compound produced an inverted-U dose-effect on locomotor activity, with maximal effects observed at 10 mg/kg. nih.govresearchgate.net The potency of this compound in stimulating locomotor activity was found to be lower compared to other synthetic cathinones like MDPBP, α-PPP, and α-PHP. nih.gov

| Compound | Species | Administration Route | ED50 (mg/kg) | Peak Effect Dose (mg/kg) | Effect on Locomotor Activity |

| This compound | Mice | sc | 2 | - | Stimulant |

| This compound | Mice | ip | - | 10 | Stimulant (Inverted-U) |

Drug Discrimination Paradigms in Laboratory Animals

Drug discrimination studies in laboratory animals are used to determine if a test drug produces internal, subjective effects similar to those of a known training drug. This is considered predictive of a drug's subjective effects in humans. ecddrepository.org In Sprague-Dawley rats trained to discriminate either methamphetamine or cocaine from vehicle, this compound fully substituted for the discriminative stimulus effects of both training drugs. nih.govecddrepository.orgresearchgate.net Specifically, this compound substituted fully for 1 mg/kg (+)-methamphetamine with an ED50 of 4.16 mg/kg (i.p.) and fully for 10 mg/kg cocaine with an ED50 of 3.37 mg/kg (i.p.). ecddrepository.org The observation that this compound substitutes completely for the discriminative stimuli of both methamphetamine and cocaine suggests that its subjective effects in humans would overlap with those of these classical stimulants. ecddrepository.org

| Training Drug | Species | Administration Route | This compound Substitution | This compound ED50 (mg/kg) |

| (+)-Methamphetamine | Rats | ip | Full | 4.16 |

| Cocaine | Rats | ip | Full | 3.37 |

Evaluation of Reinforcing Effects and Abuse Liability through Self-Administration Studies

Self-administration studies in animal models are a key method for evaluating the reinforcing effects and abuse liability of a substance. Substances that animals will self-administer are considered to have abuse potential. While the provided search results primarily discuss the abuse potential of related cathinones and the methodology, one source indicates that this compound acts as a reinforcer in rats, although its reinforcing potency and efficacy were lower than that of methamphetamine in a study comparing this compound, dibutylone (B1660615), and N-ethylpentylone. preprints.orgresearchgate.net The rank order of reinforcing effectiveness was determined to be methamphetamine ≈ dibutylone > N-ethylpentylone ≈ this compound based on behavioral economics analysis. researchgate.net These findings suggest that this compound possesses reinforcing properties, contributing to its abuse liability. preprints.orgresearchgate.net

Analysis of Central Nervous System Stimulant Properties in Preclinical Models

Preclinical studies have characterized this compound as a central nervous system stimulant. wikipedia.orgcsic.es Its stimulant properties are believed to be mediated through its interactions with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). researchgate.netnih.govmdpi.com In vitro studies using rat brain synaptosomes have shown that this compound inhibits the uptake of neurotransmitters at DAT and NET, with a higher potency at DAT. researchgate.net Additionally, this compound displays weak partial releasing actions at SERT. researchgate.net This "hybrid" transporter activity, characterized by uptake inhibition at DAT and NET and substrate activity at SERT, is similar to that of pentylone (B609909). researchgate.netnih.gov The interaction with these transporters leads to increased extracellular levels of dopamine, norepinephrine, and serotonin, which underlies the psychomotor stimulant effects observed in preclinical models, such as increased locomotor activity. researchgate.netmdpi.com this compound's pharmacological profile, particularly its interaction with DAT and its stimulant effects, is consistent with other synthetic cathinones and classical stimulants like amphetamine and cocaine. mdpi.comregulations.govpreprints.org

Metabolic Pathways and Pharmacokinetic Studies of Ethylone in Experimental Systems

In vitro Metabolism Studies

In vitro studies utilizing liver microsomes from different species are crucial for understanding the initial metabolic transformations of compounds like ethylone. These models provide a controlled environment to identify metabolites and determine metabolic stability.

Liver Microsomal Models (e.g., Rat Liver Microsomes, Human Liver Microsomes)

Liver microsomes, particularly from rats and humans, are widely used in vitro models for assessing drug metabolism, primarily focusing on Phase I reactions mediated by cytochrome P450 (CYP) enzymes. Studies investigating the metabolism of synthetic cathinones, including this compound, have employed both rat liver microsomes (RLM) and human liver microsomes (HLM) to identify metabolites and evaluate metabolic stability researchgate.netnih.govresearchgate.netfrontiersin.org. Different metabolism profiles have been observed depending on the specific liver microsomal model used nih.govresearchgate.net.

Identification of Phase I Metabolites (e.g., Demethylenation, N-Deethylation, Beta-Ketone Reduction, Aliphatic Hydroxylation)

Phase I metabolism of this compound involves several key enzymatic transformations that introduce or expose polar functional groups. Common Phase I reactions observed for this compound and other methylenedioxy-substituted synthetic cathinones include demethylenation, which involves the cleavage of the methylenedioxy ring; N-dealkylation, specifically N-deethylation in the case of this compound, removing the ethyl group from the amine; beta-ketone reduction, which converts the ketone group to a hydroxyl group; and aliphatic hydroxylation, the addition of a hydroxyl group to the aliphatic side chain researchgate.netfda.gov.twojp.govresearchgate.net. Studies using rat liver microsomes have identified metabolites resulting from these Phase I reactions researchgate.net. The metabolic profile can show a sequence of these reactions, with demethylenation potentially occurring early researchgate.net.

Identification of Phase II Metabolites (e.g., O-Methylation, Glucuronidation, Sulfation)

Following Phase I metabolism, metabolites can undergo Phase II reactions, which involve the conjugation of endogenous molecules to the functional groups. This typically increases water solubility, facilitating excretion nih.govlongdom.org. For this compound, identified Phase II metabolic pathways include O-methylation, where a methyl group is added to a hydroxyl group, often following demethylenation; glucuronidation, the conjugation with glucuronic acid catalyzed by UDP-glucuronosyltransferases (UGTs); and sulfation, the conjugation with a sulfate (B86663) group catalyzed by sulfotransferases (SULTs) researchgate.netnih.govlongdom.orgupol.cz. O-glucuronidation has been highlighted as a pivotal metabolic pathway for this compound researchgate.net. Metabolites resulting from Phase I reactions followed by Phase II conjugations have been identified in liver microsomal studies researchgate.net.

Metabolic Stability and Kinetic Parameter Determination (e.g., Elimination Half-Life, Intrinsic Clearance)

Metabolic stability, a measure of how readily a compound is metabolized by enzymes, is typically expressed by in vitro half-life (t₁/₂) and intrinsic clearance (CLint) srce.hrif-pan.krakow.plnuvisan.com. These parameters provide insight into the rate of a compound's disappearance due to metabolism in a given in vitro system. Studies with rat liver microsomes indicate that this compound has low metabolic stability, with an in vitro elimination half-life reported as 2.27 minutes researchgate.net. Intrinsic clearance values, representing the maximum enzymatic activity towards the compound, can also be determined from in vitro studies researchgate.netsrce.hrif-pan.krakow.pl. These in vitro kinetic parameters can be used to predict in vivo pharmacokinetic behavior, although extrapolations require careful consideration srce.hrif-pan.krakow.plnuvisan.com.

Table 1: In Vitro Metabolic Stability Parameters (Example Data)

| Parameter | Value (Rat Liver Microsomes) | Unit | Source |

| In vitro Elimination t₁/₂ | 2.27 | min | researchgate.net |

| In vitro CLint, max | 3.36 | mL/min/mg | researchgate.net |

| In vivo CLint, predicted | 8.20 | mL/min/kg | researchgate.net |

| Hepatic Clearance (CLH) | 1.29 | mL/min/kg | researchgate.net |

| Hepatic Extraction Rate (EH) | 0.02 | - | researchgate.net |

Note: The values presented are examples from specific studies and may vary depending on experimental conditions.

In vivo Metabolic and Disposition Research in Animal Models

Animal models are valuable for investigating the in vivo metabolism and disposition of compounds, providing a more complex biological system than in vitro models.

Zebrafish Water Tank (ZWT) Model for In vivo Metabolite Identification

The Zebrafish Water Tank (ZWT) model has emerged as a promising tool for in vivo metabolite identification in forensic toxicology and drug metabolism studies researchgate.netresearchgate.netnih.govcapes.gov.br. Zebrafish (Danio rerio) offer several advantages, including the presence of metabolic enzymes with mammalian orthologs and the ability to absorb compounds directly from the water researchgate.netnih.govmdpi.com. The ZWT model allows for the identification of in vivo metabolites in a relatively cleaner matrix compared to some classical models researchgate.net. Studies using the ZWT model have been employed to identify Phase I metabolites of various psychoactive substances, including this compound researchgate.netresearchgate.net. Metabolites such as those resulting from keto reduction, hydroxylation in the alkyl chain, and demethylenation have been observed in the ZWT model after exposure to this compound researchgate.net. The ZWT model can provide a relevant panel of biotransformation products and has shown the observation of similar hydroxylated metabolites compared to human and mouse models, although with differences in concentration ratios nih.govcapes.gov.br.

Assessment of Blood-Brain Barrier Permeability

The ability of this compound to cross the blood-brain barrier (BBB) is a critical factor in its central nervous system effects. In vitro models have been employed to assess the BBB permeability of synthetic cathinones, including this compound. These studies have indicated that this compound, along with other cathinones like mephedrone (B570743) and mthis compound, demonstrates high permeability in such models sonar.chresearchgate.net. The BBB is a selective barrier formed by brain microvascular endothelial cells connected by tight junctions, which regulate the passage of substances from the bloodstream into the brain dovepress.comnih.gov. The physicochemical properties of a drug, such as size, lipophilicity, and charge, influence its ability to permeate the BBB, often through passive diffusion dovepress.com.

Disposition in Animal Biological Matrices (e.g., Blood, Urine, Brain Tissue)

The distribution of this compound and its metabolites in various biological matrices in animals has been investigated to understand its disposition kinetics. Studies in rats and humans have shown that this compound undergoes several metabolic transformations wikipedia.orgsoft-tox.org.

Key metabolic pathways identified for this compound in experimental systems include:

Demethylenation of the methylenedioxy ring, followed by conversion to isomeric 4-hydroxy-3-methoxy- and 3-hydroxy-4-methoxy-N-ethylcathinones soft-tox.orgoup.com. This step is thought to be mediated by enzymes such as CYP2D6 and CYP2C19, with subsequent O-methylation catalyzed by catechol-O-methyl transferase who.int.

N-deethylation, resulting in the formation of the primary amine wikipedia.orgsoft-tox.org.

Keto-reduction of the β-ketone group to the corresponding alcohol wikipedia.orgsoft-tox.org.

These phase I metabolites can subsequently undergo phase II metabolism, such as glucuronidation and/or sulfation who.int.

Studies analyzing biological samples from animals have detected this compound and its metabolites in matrices such as urine and potentially blood soft-tox.orgoup.comresearchgate.net. Research using a zebrafish water tank model also identified phase I metabolites of this compound, including products of keto reduction, hydroxylation in the alkyl chain, and demethylenation researchgate.netresearchgate.net.

While specific detailed pharmacokinetic parameters for this compound distribution in animal tissues like blood, urine, and brain tissue are less extensively reported compared to some other synthetic cathinones, general principles of cathinone (B1664624) disposition can be considered. For instance, studies on other synthetic cathinones like MDPV in rats have shown distribution into various tissues, including blood and brain europeanreview.orgresearchgate.net. The stability of methylenedioxy-substituted cathinones, including this compound, has been noted to be higher in urine and blood compared to other cathinone classes, suggesting a stabilizing effect of the methylenedioxy group who.int.

Data on the presence of this compound and its metabolites in animal biological matrices are often derived from studies focused on metabolite identification or toxicological analysis. For example, analysis of urine samples has been a common approach to identify this compound metabolites soft-tox.orgoup.com.

Interactive Data Table: Putative Phase I Metabolites of this compound Identified in Zebrafish Water Tank Model researchgate.netresearchgate.net

| Metabolite Designation | Proposed Metabolic Pathway |

| M1 | Keto reduction |

| M2 | Hydroxylation in alkyl chain |

| M3 | Demethylenation |

Advanced Analytical Methodologies for Ethylone Detection and Characterization

Chromatographic Techniques

Chromatography plays a vital role in separating Ethylone from complex matrices and its isomers, which is essential for accurate identification and quantification. sigmaaldrich.comcerilliant.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

GC-MS is a widely used technique in forensic laboratories for the analysis of synthetic cathinones, including this compound. nih.govrsc.orgnih.gov Method development for this compound analysis by GC-MS often involves sample preparation steps such as extraction and derivatization to enhance volatility and thermal stability. soft-tox.orgmdpi.com Basic extraction procedures, for instance, using a base like 1N NaOH solution, can improve peak shape for some synthetic cathinones, including this compound, during GC-MS analysis. unodc.org

Validation of GC-MS methods for this compound involves assessing parameters such as linearity, limit of detection (LOD), lower limit of quantification (LLOQ), accuracy, precision, selectivity, interference, and carryover, following guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX). nih.govrsc.orgmdpi.com Studies have reported validated GC-MS methods for the quantitative determination of this compound in biological matrices like blood and urine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) Method Development and Validation

LC-MS/MS and UHPLC-MS/MS are powerful techniques for the analysis of synthetic cathinones, offering advantages in terms of sensitivity and the ability to analyze polar and thermally labile compounds without derivatization. oup.comacs.org These methods are particularly useful for high-throughput analysis in forensic and clinical toxicology laboratories. oup.comspectroscopyonline.com

Method development for this compound using LC-MS/MS or UHPLC-MS/MS involves optimizing chromatographic conditions, such as mobile phase composition, flow rate, and column temperature, and selecting appropriate mass spectrometric parameters, including precursor and product ions for multiple reaction monitoring (MRM). oup.comspectroscopyonline.comunb.br Validation of these methods includes evaluating parameters like linearity, LOD, LLOQ, precision, accuracy, matrix effects, and recovery. oup.comacs.orguniroma1.itresearchgate.net

Several validated LC-MS/MS and UHPLC-MS/MS methods for the analysis of this compound in various biological matrices, such as urine, oral fluid, blood, serum, liver, and brain, have been reported. oup.comspectroscopyonline.comunb.brresearchgate.net These methods often incorporate solid-phase extraction (SPE) or dilute-and-shoot approaches for sample preparation. nih.govoup.comspectroscopyonline.comresearchgate.net

An example of LC-MS/MS method validation for synthetic cathinones, including this compound, in urine demonstrated a limit of quantification (LOQ) of 25 ng/mL and linearity up to 1000 ng/mL. spectroscopyonline.comchromatographyonline.com Another UHPLC-MS/MS method for synthetic cathinones in oral fluid achieved baseline separation between this compound and Butylone (B606430) by optimizing gradient conditions. oup.com

Table 1 summarizes typical validation parameters for LC-MS/MS and UHPLC-MS/MS methods applied to synthetic cathinones, including this compound.

| Validation Parameter | Typical Range/Finding | Source |

| Linearity (r²) | ≥ 0.990 mdpi.comuniroma1.it | mdpi.comuniroma1.it |

| Limit of Detection (LOD) | Varies by matrix and method, e.g., 1.67 ng/mL (seized samples) acs.org, 0.001-0.006 ng/mg (hair) uniroma1.it | acs.orguniroma1.it |

| Lower Limit of Quantification (LLOQ/LOQ) | Varies by matrix and method, e.g., 25 ng/mL (urine) spectroscopyonline.comchromatographyonline.com, 0.01-0.5 mg/L (postmortem matrices) researchgate.net, 0.001-0.030 ng/mg (hair) uniroma1.it | spectroscopyonline.comuniroma1.itresearchgate.netchromatographyonline.com |

| Precision (Intra-assay and Inter-assay) | Typically < 15% CV uniroma1.itresearchgate.net | uniroma1.itresearchgate.net |

| Accuracy | Typically within ± 15% uniroma1.it | uniroma1.it |

| Recovery | Typically > 75% uniroma1.it, ~100% (DLLME + UHPLC-MS/MS) mdpi.com | uniroma1.itmdpi.com |

| Matrix Effect | Within acceptable limits, e.g., within 13% ion suppression uniroma1.it | uniroma1.it |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) in Forensic Applications

HPLC-DAD is utilized in forensic applications for the analysis of this compound, often as a confirmatory technique or in methods for the determination of various drugs in seized samples. researchgate.netnih.gov While less sensitive than MS-based methods, HPLC-DAD provides valuable information through UV-Vis spectra, aiding in compound identification. nih.govmdpi.com

Studies have demonstrated the use of HPLC-DAD for the determination of this compound in seized street drugs, with method accuracy attested by comparison with HPLC-DAD. researchgate.net HPLC-DAD can be coupled with microextraction techniques for improved detection limits. mdpi.com

Enantioselective Chromatography for Chiral Separation and Analysis

This compound is a chiral molecule, meaning it exists as enantiomers (stereoisomers that are non-superimposable mirror images). mdpi.comnih.gov Enantioselective chromatography is crucial for separating and analyzing these enantiomers, as they can exhibit different biological activities and toxicological profiles. mdpi.comnih.gov

Enantioselective liquid chromatography, particularly using chiral stationary phases (CSPs), is a common approach for separating this compound enantiomers. nih.govoup.comphenomenex.com Studies have described the separation of R- and S-enantiomers of this compound using polysaccharide-based chiral columns coupled with tandem mass spectrometry analysis. nih.govresearchgate.net Enantiomeric separation of this compound has been achieved with reported separation times and validation parameters including precision, accuracy, carryover, and limits of detection and quantification. nih.govresearchgate.net Analysis of seized drug samples using enantioselective LC-MS/MS has yielded enantiomeric ratios (ER) for this compound. nih.gov

Chromatographic Resolution of Isomers (e.g., this compound and Butylone)

Chromatographic resolution of isomers, such as this compound and Butylone, is a critical aspect of synthetic cathinone (B1664624) analysis, as these compounds can have similar chemical properties and mass-to-charge ratios, making their differentiation challenging, especially for isobaric compounds. sigmaaldrich.comcerilliant.comspectroscopyonline.com

Various chromatographic methods, including LC-MS/MS and UHPLC-MS/MS, have been developed and optimized to achieve sufficient separation of this compound and Butylone. oup.comspectroscopyonline.com Strategies employed to improve resolution include optimizing column temperature, flow rate, and mobile phase gradients. spectroscopyonline.com For instance, lowering column temperature and decreasing gradient flow rates proved vital for achieving complete chromatographic resolution of this compound and Butylone isobars in one LC-MS/MS method. spectroscopyonline.com HILIC chromatography has also been shown to provide high-resolution separation of synthetic cathinones, including this compound and Butylone. sigmaaldrich.comcerilliant.com

Table 2 illustrates chromatographic conditions and findings for the resolution of this compound and Butylone.

| Technique | Column | Mobile Phase | Conditions | Resolution Finding | Source |

| LC-MS/MS | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Optimized gradient with 0.1% formic acid in water/acetonitrile | Lowering column temperature to 20 °C and flow rate to 0.4 mL/min | Complete chromatographic resolution (< 10% peak height overlap) spectroscopyonline.com | spectroscopyonline.com |

| UHPLC–MS-MS | Acquity BEH C18 (100 × 2.1 mm, 1.7 µm) | Gradient with 0.1% formic acid in water:acetonitrile (95:5) and 0.1% formic acid in acetonitrile | Flow rate: 0.7 mL/min, Column temperature: 50°C | Baseline separation achieved by optimizing gradient conditions; this compound eluted at 0.72 min, Butylone at 0.87 min. oup.com | oup.com |

| LC/MS (HILIC) | Ascentis Express HILIC (5 cm x 2.1 mm I.D., 2.7 μm) | 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile:water (95:5) | Flow rate: 0.6 mL/min, Column temp.: 35 °C | Fast, high-resolution separation achieved for nine synthetic bath salts, including this compound and Butylone. sigmaaldrich.comcerilliant.com | sigmaaldrich.comcerilliant.com |

Spectroscopic Techniques

Spectroscopic techniques provide complementary information for the identification and characterization of this compound, often used in conjunction with chromatographic methods. Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools. researchgate.netnih.govnih.govresearchgate.net

FT-IR and FT-Raman spectroscopy can provide unique vibrational fingerprints of this compound, aiding in its identification, although polymorphism of this compound hydrochloride can lead to spectral differences that complicate analysis. researchgate.netresearchgate.netunodc.org NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei within the molecule. researchgate.netnih.govnih.govresearchgate.net UV-Vis spectroscopy can be used for detection and quantification in methods like HPLC-DAD, relying on the compound's absorption in the UV-Vis range. nih.govmdpi.comnih.gov These spectroscopic methods, often coupled with computational studies, contribute to the comprehensive characterization of this compound's molecular structure and properties. nih.govnih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the confirmation of the identity of a substance through its unique fingerprint infrared pattern. unodc.org For reasonably pure powder samples, FTIR spectra can be acquired directly using Attenuated Total Reflectance (ATR-FTIR) without extensive sample preparation, or via the KBr disc method. unodc.org

A significant aspect of this compound analysis by FTIR is the existence of polymorphism. researchgate.netunodc.orgcaymanchem.com this compound hydrochloride can exist as two distinct polymorphs, which exhibit spectral differences in FTIR analysis due to molecular conformational differences in the crystal lattice. researchgate.netunodc.orgcaymanchem.comresearchgate.net These variations can complicate identification, and in such cases, sample recrystallization might be required. unodc.org Studies have characterized the FTIR spectra of both polymorphs of this compound hydrochloride, demonstrating their distinguishability through this technique. uzh.chresearchgate.netresearchgate.netuzh.ch

Raman Spectroscopy (e.g., FT-Raman, Micro-Raman) for Compound Identification

Raman spectroscopy, including FT-Raman and Micro-Raman, is another powerful vibrational spectroscopic technique used for compound identification. Similar to FTIR, Raman spectroscopy can provide unique spectral fingerprints for substances. nih.gov FT-Raman spectroscopy, in conjunction with other techniques, has been successfully used to distinguish between the two polymorphs of this compound hydrochloride. uzh.chresearchgate.netresearchgate.net The polymorphous forms of this compound have been reported to yield different Raman spectra, which can impact identification efforts. researchgate.netresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, CPMAS) for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and solid-state techniques like 13C CPMAS NMR, is essential for detailed structural elucidation and can be used for quantification. uzh.chnih.gov NMR provides information about the arrangement of atoms within a molecule.

Studies characterizing the two polymorphs of this compound hydrochloride have utilized 1H NMR and 13C NMR, as well as solid-state 13C CPMAS NMR. uzh.chuzh.ch While the polymorphs are reported to be identical by solution-state NMR, they can differ when analyzed by solid-state NMR spectroscopy. caymanchem.com Solid-state 13C CPMAS NMR spectra have been used to differentiate between the two polymorphs of this compound hydrochloride. uzh.ch

NMR spectroscopy is also a fundamental technique for identifying and characterizing organic compounds, with detailed 1H and 13C NMR spectra available for this compound. nih.govrsc.org

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Metabolite Characterization

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS), often coupled with liquid chromatography (LC-ESI-HRMS), is a critical technique for the characterization of this compound and its metabolites. uzh.chresearchgate.netmdpi.com HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of a compound and its transformation products. ESI is a soft ionization technique suitable for analyzing polar and thermally labile compounds like cathinones and their metabolites.

LC-HRMS/MS has been used to identify metabolites of synthetic cathinones, including those structurally similar to this compound, in biological samples. researchgate.netmdpi.com This technique allows for the detection and identification of metabolites based on their accurate masses and fragmentation patterns. researchgate.netmdpi.com Studies have identified various metabolic pathways for synthetic cathinones, including demethylenation and O-methylation, with metabolites detected and identified using LC-HRMS. mdpi.com

Electrochemical Techniques

Electrochemical techniques offer rapid and sensitive methods for the determination of this compound, particularly in seized samples. researchgate.netfapesp.brx-mol.com These methods measure the electrical properties of a substance as a function of applied potential.

Voltammetric Methods (e.g., Cyclic, Differential Pulse, Square-Wave Voltammetry) for this compound Determination

Voltammetric methods, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV), are employed to study the electrochemical behavior of this compound and for its quantitative determination. researchgate.netfapesp.brx-mol.comresearchgate.net These techniques involve applying a varying potential to a working electrode and measuring the resulting current.

The electrochemical behavior of this compound has been studied using CV, DPV, and SWV. researchgate.netfapesp.brx-mol.com SWV, in particular, has been utilized for the validation of analytical parameters for this compound determination, including linear range, limit of quantification, detection limit, precision, and accuracy. researchgate.netfapesp.brx-mol.com Voltammetric methods are considered advantageous for rapid and routine on-site determination of this compound in illicit drugs. researchgate.netfapesp.brx-mol.com

Application of Boron-Doped Diamond Electrodes in Electrochemical Analysis

Boron-doped diamond electrodes (BDDEs) are frequently used as working electrodes in the electrochemical analysis of synthetic cathinones, including this compound. researchgate.netfapesp.brx-mol.comresearchgate.net BDDEs possess several advantageous properties, such as a wide potential window, low background current, reduced fouling, and good stability, making them suitable for the analysis of these compounds. researchgate.net

A novel voltammetric method using a boron-doped diamond electrode has been developed for the determination of this compound in seized street drugs. researchgate.netfapesp.brx-mol.com This method involved studying the electrochemical behavior of this compound using CV, DPV, and SWV on the BDDE. researchgate.netfapesp.brx-mol.com While the oxidation peaks of this compound and caffeine (B1668208) were observed to overlap, this interference could be overcome by prior solid phase extraction. researchgate.netfapesp.brx-mol.com The developed electroanalytical methodology using BDDEs has been applied to seized samples, and its accuracy has been confirmed by comparison with HPLC-DAD. researchgate.netfapesp.brx-mol.com

Sample Preparation Strategies for Biological and Seized Materials

Effective sample preparation is a critical step in the analytical workflow for detecting this compound in complex matrices such as biological fluids (blood, urine, oral fluid, hair) and seized materials. Various extraction and clean-up techniques are employed to isolate the target analytes from the matrix, minimize interference, and concentrate the sample before instrumental analysis.

Solid-phase extraction (SPE) is a widely used technique for the isolation and clean-up of NPS, including synthetic cathinones like this compound, from biological and seized materials unb.brmdpi.com. SPE involves passing a liquid sample through a solid stationary phase that retains the analytes of interest based on their chemical properties. After washing away interfering substances, the retained analytes are eluted with a suitable solvent.

Studies have compared different SPE cartridges and methods for the extraction of NPS from various matrices. For instance, one comparative study found that CSDAU SPE cartridges were efficient for extracting 19 NPS, including this compound, from blood, serum, and plasma, while Xcel I cartridges performed well for urine samples mdpi.com. SPE extraction efficiencies for these NPS ranged from 49% to 119% depending on the cartridge and matrix mdpi.com.

SPE can also be automated, although it may have higher analysis costs and can be time-consuming, especially for compounds with diverse physicochemical properties unb.br. Despite this, SPE remains a valuable technique for its ability to provide efficient matrix removal unb.br.

The QuEChERS method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of drugs, including NPS, from biological matrices and seized materials springermedizin.deunb.brunb.br. The modified QuEChERS approach offers advantages such as being quick, easy, cheap, effective, rugged, and safe unb.brunb.br. It typically involves a salting-out step to separate an organic layer containing the analytes from the aqueous matrix, followed by a dispersive solid-phase extraction (d-SPE) clean-up step using sorbents to remove matrix co-extractives.

A modified QuEChERS method followed by ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) has been validated for the determination of 79 NPS, including synthetic cathinones like this compound, in blood and urine unb.br. This method involved extracting the biological fluid with water/acetonitrile, adding anhydrous MgSO4/NaOAc, and cleaning the supernatant with primary secondary amine and anhydrous MgSO4 unb.br. This approach demonstrated efficient matrix removal unb.br.

The QuEChERS method has been shown to be comparable in selectivity to SPE and as simple as liquid-liquid extraction (LLE), while being faster and cheaper than both for the extraction of psychoactive substances from human blood springermedizin.de.

Minimizing sample preparation time is crucial for high-throughput analysis of NPS in forensic and clinical settings. Strategies focus on streamlining extraction procedures and integrating sample preparation with analytical techniques.

Automated SPE systems can reduce manual handling and speed up the extraction process unb.br. Dispersive techniques like d-SPE used in QuEChERS are inherently faster than traditional cartridge-based SPE unb.br. Direct injection techniques, where samples undergo minimal or no extraction before analysis, are also being explored for high-throughput screening, particularly with sensitive analytical instruments like UHPLC-MS/MS researchgate.net. However, direct injection may be limited by matrix effects depending on the sample type.

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach

Analytical Method Validation and Interference Studies

Method validation is essential to ensure that an analytical procedure is reliable, accurate, and fit for its intended purpose. This involves evaluating several performance characteristics. europa.eueurachem.orgresearchgate.net

Key parameters determined during method validation include the linear range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netdemarcheiso17025.comnih.gov

The linear range is the interval of analyte concentrations within which the analytical procedure demonstrates a suitable level of linearity, accuracy, and precision. researchgate.net It is typically established by analyzing a series of standards at different concentrations and evaluating the relationship between the analyte concentration and the instrument response europa.euresearchgate.net. For quantitative methods, the linear range defines the concentration limits within which results can be reliably reported. demarcheiso17025.com

The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.netnih.gov It is often calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. europa.euresearchgate.net

The limit of quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. europa.euresearchgate.netnih.gov The LOQ is typically higher than the LOD and is determined by analyzing samples spiked at low concentrations and assessing the precision and accuracy of the results. europa.eunih.gov

For this compound and other NPS, validated methods using techniques like GC-MS and UHPLC-MS/MS have reported LOD and LOQ values in the low ng/mL range for biological matrices like blood and urine unb.brubi.ptmdpi.com. For instance, a GC-MS method for synthetic cathinones including this compound in whole blood reported LODs and LOQs ranging from 5 to 40 ng/mL depending on the substance ubi.pt. A UHPLC-MS/MS method for 19 psychoactive substances including this compound in whole blood reported LOD and LOQ values of 0.5 ng/mL and 2 ng/mL, respectively mdpi.com.

The determination of these parameters is crucial for establishing the sensitivity and working range of the analytical method for this compound detection and quantification in forensic and clinical samples.

Table 1: Reported LOD and LOQ Values for this compound in Biological Matrices

| Matrix | Analytical Technique | LOD (ng/mL) | LOQ (ng/mL) | Source |

| Whole Blood | GC-MS | 10 | 10 | ubi.pt |

| Whole Blood | UHPLC-MS/MS | 0.5 | 2 | mdpi.com |

| Blood/Urine | UHPLC-MS/MS | 0.4-16 | 0.4-16 | unb.br |

*Note: The reported range in the source is for 79 NPS, including this compound. Specific values for this compound within this range are not explicitly provided in the abstract.

Interference studies are also conducted during method validation to assess the impact of other substances present in the sample matrix on the accurate detection and quantification of this compound. This includes evaluating potential interference from endogenous compounds in biological samples or other drugs and cutting agents in seized materials.

Precision and Accuracy Assessments of Analytical Methods

Method validation for this compound analysis involves rigorous assessment of precision and accuracy to ensure reliable results. Precision refers to the agreement among replicate measurements of the same homogeneous sample under specified conditions, typically expressed as relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy refers to the closeness of a measured value to the true value, often evaluated through the analysis of quality control (QC) samples at different concentration levels and expressed as percent relative error (%RE) or percent accuracy.

Studies evaluating analytical methods for synthetic cathinones, including this compound, have reported varying levels of precision and accuracy depending on the matrix and technique used. For instance, a voltammetric method using a boron-doped diamond electrode for this compound determination in seized street drugs reported precision (RSD) between 1.65% and 6.53% and accuracy (RE) between 0.11% and 6.00%. researchgate.net Another LC-MS/MS method for synthetic cathinones in urine demonstrated intra-day precision ranging from 0.45% to 11.63% and inter-day precision from 0.96% to 17.99% across 37 compounds, with accuracy ranging from 72.2% to 114.7%. eeer.org For a method quantifying synthetic cathinones in oral fluid using UHPLC-MS/MS, the acceptance criterion for precision (%CV) was ≤ 15% for QC samples (≤ 20% at the lower limit of quantification, LLOQ), and for accuracy (%RE) was ≤ 15% for QC samples (≤ 20% at LLOQ). oup.com This method achieved average correlation coefficients of 0.999 for this compound in calibration curves, indicating good linearity. oup.com

The use of deuterated internal standards has been shown to improve both precision and accuracy in the analysis of synthetic cathinones, including this compound, by mitigating matrix effects and variability during sample preparation and analysis. lcms.czthermofisher.com

Below is an example table summarizing typical validation data points for precision and accuracy based on the search results:

| Parameter | Range Achieved in Studies | Typical Acceptance Criteria |

| Precision (%RSD/%CV) | 0.45% - 17.99% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%RE/%Accuracy) | 0.11% - 114.7% | ± 15% (± 20% at LLOQ) |

Evaluation of Selectivity and Specificity against Interfering Compounds and Analogs

Selectivity and specificity are critical aspects of analytical method validation for this compound, particularly given the structural diversity and co-occurrence of synthetic cathinones and other illicit drugs. Selectivity refers to the ability of a method to distinguish the analyte of interest from other substances in the sample, while specificity is the ability to measure solely the analyte of interest.

Interference studies are conducted to assess the potential impact of co-eluting or structurally similar compounds on the accurate detection and quantification of this compound. Common interfering substances can include other synthetic cathinones, their metabolites, and commonly encountered adulterants or illicit drugs found in seized samples or biological matrices. researchgate.netresearchgate.netnih.gov

Studies have investigated the selectivity of various methods for this compound. For a voltammetric method, it was observed that the oxidation peaks of this compound and caffeine overlapped, necessitating a solid phase extraction step to eliminate caffeine interference. researchgate.net Electrochemical methods using boron-doped diamond electrodes have demonstrated high selectivity for synthetic cathinones, and interference studies with common illicit drugs and adulterants have confirmed their selectivity. nih.gov Another study using screen-printed electrodes for eutylone (B1425526) (a related cathinone) detection also performed interference studies with other synthetic cathinones, adulterants, and illicit drugs, showing good selectivity. researchgate.net

Chromatographic methods, such as LC-MS/MS, offer enhanced selectivity through the separation of analytes prior to detection. The use of specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard helps to ensure that the detected signals correspond specifically to the target analyte. researchgate.netnih.gov Achieving chromatographic resolution of isobaric compounds, such as this compound and butylone, is also crucial for accurate quantification. spectroscopyonline.com

Application of Internal Standards and Calibration Curve Generation

The use of internal standards is a common practice in quantitative analytical methods for this compound to improve accuracy and precision by compensating for variations that may occur during sample preparation, injection, and analysis. lcms.czthermofisher.comoup.com Deuterated analogs of the target analyte are often preferred as internal standards because they exhibit similar chemical and physical properties to the analyte but can be distinguished by mass spectrometry. oup.comoup.com For this compound analysis by UHPLC-MS-MS, This compound-d5 (B15295074) has been used as an internal standard for this compound, mthis compound, and butylone. oup.comoup.com

Calibration curves are generated to establish the relationship between the analytical signal (e.g., peak area ratio of analyte to internal standard) and the concentration of this compound in the sample. These curves are typically constructed by analyzing a series of standards at known concentrations. The linearity of the calibration curve is assessed, and a suitable regression model (e.g., linear or quadratic) is applied. oup.comresearchgate.net The range of concentrations over which the method provides a linear response is defined as the linear range. researchgate.net

Validation of the calibration curve includes assessing parameters such as correlation coefficient (r or r²) to demonstrate linearity, and ensuring that back-calculated concentrations of calibration standards fall within acceptable limits of accuracy. eeer.orgoup.comspectroscopyonline.com For example, LC-MS/MS methods for synthetic cathinones including this compound have shown calibration curves with correlation coefficient values (r²) of at least 0.99. eeer.orgspectroscopyonline.com Consistent accuracies within a certain percentage (e.g., 100 ± 25%) have been reported for calibration points. spectroscopyonline.com

The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be reliably quantified with acceptable accuracy and precision. oup.com The upper limit of linearity (ULOL) defines the highest concentration for which the method remains linear. spectroscopyonline.com

Below is an example table illustrating typical calibration curve parameters:

| Parameter | Typical Finding in Studies |

| Internal Standard Used | This compound-d5 |

| Regression Model | Least-square regression (often with weighting) or Quadratic |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Linear Range | Varies by method (e.g., 1.0–500.0 ng/mL in oral fluid) oup.com |

| LLOQ | Varies by method (e.g., 1.0 ng/mL in oral fluid) oup.com |

Structure Activity Relationship Sar Analyses of Ethylone and Its Analogs

Influence of Structural Modifications on Monoamine Transporter Potency and Efficacy

Structural modifications to the cathinone (B1664624) core significantly influence their potency and efficacy at monoamine transporters, namely the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Ethylone and several of its analogs, including mthis compound, butylone (B606430), and mephedrone (B570743), function as substrates and/or inhibitors of these transporters, affecting the reuptake and release of neurotransmitters. dovepress.comresearchgate.net

Research indicates that this compound acts as a non-selective inhibitor of DAT, SERT, and NET. dovepress.com Studies comparing this compound to other substituted cathinones have provided insights into how minor structural changes impact transporter interactions. For instance, mthis compound, which differs from this compound by having a methyl group instead of an ethyl group on the amine nitrogen, also inhibits DAT, SERT, and NET, but with varying potencies compared to this compound. dovepress.com Butylone, an analog with a butyl group at the alpha-carbon, similarly interacts with these transporters. wikipedia.org

Eutylone (B1425526), a positional isomer of pentylone (B609909) and a mthis compound analog with ethyl groups at both the alpha-carbon and amine positions, has been shown to inhibit the uptake of [3H]neurotransmitters at DAT and NET in rat brain synaptosomes. Effects at DAT were reported to be approximately 10-fold more potent than at NET. Eutylone and pentylone also inhibited uptake at SERT and displayed weak partial releasing actions at SERT. researchgate.netnih.govacs.org

Data from in vitro transporter assays highlight the differential potencies of these compounds. This compound has been reported with IC₅₀ values of 2.5 μM for DAT, 4.5 μM for SERT, and 2.5 μM for NET, indicating relatively similar potency across all three transporters. Mthis compound shows IC₅₀ values of 4.8 μM for DAT, 15.5 μM for SERT, and 0.5 μM for NET, suggesting a higher potency for NET compared to DAT and SERT. dovepress.com

| Compound | DAT IC₅₀ (μM) | SERT IC₅₀ (μM) | NET IC₅₀ (μM) |

| This compound | 2.5 dovepress.com | 4.5 dovepress.com | 2.5 dovepress.com |

| Mthis compound | 4.8 dovepress.com | 15.5 dovepress.com | 0.5 dovepress.com |

| Eutylone | 0.120 researchgate.netacs.org | (Inhibition) researchgate.netacs.org | (Inhibition) researchgate.netacs.org |

Note: IC₅₀ values represent the half-maximal inhibitory concentration. Lower values indicate higher potency.

Role of the Methylenedioxy Moiety in Defining Pharmacological Profiles

The presence of the methylenedioxy moiety on the phenyl ring is a defining structural feature of this compound, Mthis compound, Butylone, and MDMA. This functional group contributes significantly to their pharmacological profiles, often leading to a combination of stimulant and entactogenic effects. dovepress.comwikipedia.org Compounds possessing this moiety tend to have a notable interaction with the SERT in addition to DAT and NET, distinguishing them from classical stimulants like amphetamine and methamphetamine, which primarily target DAT and NET. dovepress.comscielo.org.mx

While the methylenedioxy group is characteristic of this class, SAR studies on related compounds like methylenedioxypyrovalerone (MDPV) and its analogs suggest that the methylenedioxy group's contribution to transporter affinity, particularly at DAT, can be minimal compared to other structural features like the carbonyl group and amine substitution. researchgate.net However, its presence is strongly associated with compounds that act as substrates for all three monoamine uptake transporters (SERT > NAT >> DAT), leading to profiles often described as "MDMA-like". dovepress.comscielo.org.mx

Impact of Alpha-Carbon and Amine Substitutions on Neurotransmitter Reuptake and Release

Substitutions at the alpha-carbon and the amine nitrogen of the cathinone structure play a critical role in modulating their activity at monoamine transporters. For this compound, the presence of a methyl group at the alpha-carbon and an ethyl group on the amine nitrogen influences its transporter interactions.

Studies on synthetic cathinones, including analogs of this compound, demonstrate that the nature and size of the substituents at these positions impact the balance between reuptake inhibition and neurotransmitter release. For instance, increasing the alpha-carbon chain length in certain N-ethyl-substituted cathinones can influence their potency at DAT and SERT. acs.org Alkylation of the primary amino group in phenylethylamines generally reduces uptake ratios by monoamine transporters, although single N-methylation is often still well-tolerated. Larger substituents, such as an ethyl chain, can result in very low uptake ratios by monoamine transporters. mdpi.com

Correlations between In vitro Transporter Activity and In vivo Behavioral Effects

The in vitro activity of this compound and its analogs at monoamine transporters correlates with their observed in vivo behavioral effects, particularly psychostimulant properties. Compounds that are potent inhibitors or substrates of DAT and NET are typically associated with increased locomotion and other stimulant-like behaviors. researchgate.netnih.govacs.org

For example, Eutylone, which shows uptake inhibition at DAT and NET and substrate activity at SERT in vitro, has been demonstrated to stimulate dose-related locomotion in mice. Eutylone was found to be potent and efficacious in inducing locomotor activity. researchgate.netnih.govacs.org The similarity in the effects of Eutylone and pentylone on both monoamine transporters and locomotor activity suggests a correlation between their in vitro pharmacological profiles and in vivo behavioral outcomes. researchgate.netnih.govacs.org

Analysis of Receptor Binding Affinities within SAR Frameworks

While the primary mechanism of action for this compound and its analogs is through interaction with monoamine transporters, some studies within SAR frameworks also examine their binding affinities at various receptors, although detailed data specifically for this compound is less commonly reported compared to its transporter activity.

SAR studies aim to understand how structural variations influence not only transporter interactions but also potential off-target effects at receptors. Further research is needed to fully characterize the receptor binding profiles of this compound and its direct analogs and to integrate this information into a comprehensive SAR framework. acs.org

Synthetic Chemistry and Polymorphism of Ethylone Hydrochloride

Elucidation of Synthetic Routes and Pathways for Ethylone Preparation

The synthesis of this compound hydrochloride generally follows pathways common to other synthetic cathinones, often involving modifications of established routes for related compounds such as mthis compound. A common approach for the synthesis of synthetic cathinones involves a sequence beginning with a Friedel-Crafts acylation. This is followed by selective bromination to yield the corresponding α-bromoketone. The final step typically involves the reaction of the α-bromoketone with the appropriate amine to form the desired cathinone (B1664624), which is then often isolated as the hydrochloride salt. bibliotekanauki.pl

In the specific case of this compound, the synthesis pathway involves the use of ethylamine, distinguishing it from the synthesis of mthis compound which utilizes methylamine. ucdavis.edu Scheme 1 in some research illustrates a synthetic pathway used to prepare this compound hydrochloride polymorphs 1A and 1B. wikipedia.orgpharmacologyeducation.org While detailed reaction conditions and precursors can vary, the core transformation involves building the β-keto-N-ethylphenethylamine structure.

Identification and Characterization of Polymorphous Forms (e.g., Polymorphs 1A and 1B)

This compound hydrochloride has been shown to exhibit polymorphism, existing as at least two distinct crystalline forms, designated Polymorph 1A and Polymorph 1B. wikipedia.orgresearchgate.netwikipedia.orgnih.gov These polymorphous forms arise from differences in the molecular conformation of the this compound cation within the crystal lattice. Specifically, the conformations of the cations in Polymorph 1A and Polymorph 1B differ primarily by an approximately 180° rotation about the C-C bond that links the side chain to the aromatic ring. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.org

The crystallization conditions can influence which polymorph is formed. Polymorph 1A has been reported to appear in crystallizations performed above 308 K, while Polymorph 1B crystallizes preferentially at room temperature. wikipedia.org The differing molecular packing arrangements in these polymorphs result in distinct crystal structures. Detailed single-crystal X-ray diffraction studies have confirmed the structures of Polymorph 1A (space group P2₁2₁2₁) and Polymorph 1B (space group P2₁/c). wikipedia.org Computational studies have indicated a difference in the free energy of the crystal lattice between the two polymorphs, with Polymorph 1B having a lower free energy compared to Polymorph 1A. wikipedia.org

Impurity Profiling Related to Specific Synthetic Methodologies

Impurity profiling, the analysis of residual chemicals from the synthesis process, can provide insights into the synthetic route employed and potentially the origin of a chemical substance. Impurities in pharmaceutical compounds or new chemical entities can arise from raw materials, intermediates, and by-products formed during the synthesis. wikipedia.org

In the context of synthetic cathinones like this compound, impurities detected in seized exhibits can be related to the specific synthetic methodologies used in clandestine laboratories. wikipedia.orgwikipedia.org While the provided information specifically mentions the detection of several minor impurities in some seized this compound exhibits wikipedia.orgwikipedia.org, detailed impurity profiles directly linked to specific synthetic routes for this compound are not extensively described in the immediate search results. However, studies on related cathinones such as mthis compound and MDMA have demonstrated that impurity profiling using techniques like GC-MS can reveal route-specific impurities, allowing for the determination of precursor chemicals and synthetic pathways. wikipedia.orglantanarecovery.comworldpharmacystore.com This suggests that similar principles can be applied to this compound to correlate detected impurities with its manufacturing process. The presence and nature of impurities can vary depending on the reagents, reaction conditions, and purification steps employed in the synthesis.

Epidemiological Patterns of Ethylone in Research Contexts

Temporal Trends of Emergence and Prevalence in Forensic and Analytical Laboratory Reports

Ethylone, also known as 3,4-methylenedioxyethcathinone (bk-MDEA), emerged on the illicit drug market around 2011 usdoj.govadf.org.au. Forensic and analytical laboratory reports have documented its presence since this time. In the United States, data from the National Forensic Laboratory Information System (NFLIS) show a significant increase in this compound reports starting in 2014, peaking in 2015, and subsequently declining usdoj.gov.

| Year | Estimated this compound Reports (NFLIS, US) |

| 2011 | 14 usdoj.gov |

| 2012 | 62 usdoj.gov |

| 2013 | 17 usdoj.gov |

| 2014 | 5,280 usdoj.gov |

| 2015 | 8,625 usdoj.gov |

| 2016 | 1,231 usdoj.gov |

| 2017 | 282 usdoj.gov |

| 2018 | 127 usdoj.gov |

Research conducted using oral fluid samples collected at electronic dance music (EDM) festivals in the United States between 2014 and 2017 also illustrated temporal trends. A study in Miami, Florida, observed a significant increase in this compound positivity in 2015, followed by a rapid decrease in 2016 cfsre.orgnih.gov.

In postmortem cases, laboratories began noting this compound-positive products in late 2011 oup.comresearchgate.net. A report on nine postmortem cases identified this compound in samples from 2014 oup.comresearchgate.net.

Geographic Distribution Patterns as Observed in Research Data and Seizure Statistics

This compound has been encountered globally, with law enforcement reporting its presence in the Americas, Europe, Australia, and Asia usdoj.gov.

In the United States, forensic investigations between January 2019 and April 2020 confirmed the presence of eutylone (B1425526) (a related synthetic cathinone (B1664624) that became widespread internationally following bans on ephylone, which this compound is also related to) in cases from 13 states, indicating its proliferation across the country researchgate.netresearchgate.net. Florida accounted for a significant majority (60%) of these positive cases researchgate.netresearchgate.net.

Data from wastewater analysis in Australia between October 2017 and June 2018 and October 2019 and February 2020 detected this compound in wastewater samples across various states and territories, including both metropolitan and regional areas uq.edu.au.

Seizure statistics also provide insight into geographic distribution. In Canada, illicit shipments of this compound hydrochloride were increasingly intercepted at the border starting in 2012 researchgate.netnih.gov. These seizures were primarily upon arrival by air and post nih.gov.

Co-occurrence with Other Psychoactive Substances in Seized Drug Samples

Forensic analysis of seized drug samples and biological specimens from individuals often reveals the co-occurrence of this compound with other psychoactive substances. Studies have indicated polydrug use associated with synthetic cathinone consumption, including this compound, alongside classical stimulant drugs nih.gov.

In postmortem cases where this compound was identified, other drugs were frequently detected concurrently. For instance, in a report on nine postmortem cases, besides this compound, samples were often positive for other substances such as 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (a cannabis metabolite), ethanol, alprazolam, benzoylecgonine (B1201016) (a cocaine metabolite), diphenhydramine, morphine, and tramadol (B15222) oup.com.

Research on seized substances has also shown this compound present in combination with other compounds. A study of police seizures in Queensland, Australia, found that MDMA was adulterated with this compound and, less frequently, mthis compound taylorandfrancis.com. Wastewater analysis at music festivals in New South Wales, Australia, also detected this compound alongside other NPS, with mthis compound being the most common, followed by this compound and methcathinone (B1676376) taylorandfrancis.com.

In some instances, this compound has been encountered being sold as other substances, such as "Molly," and has been found as a replacement for mthis compound and MDMA usdoj.gov.

Interactive Data Tables:

Temporal Trends of this compound Reports in the US (NFLIS Data):

| Year | Estimated this compound Reports (NFLIS, US) |

|---|---|

| 2011 | 14 |

| 2012 | 62 |

| 2013 | 17 |

| 2014 | 5280 |

| 2015 | 8625 |

| 2016 | 1231 |

| 2017 | 282 |

| 2018 | 127 |

Geographic Distribution of Eutylone Cases in the US (Jan 2019 - Apr 2020):

| State | Number of Eutylone Cases (Example Data) |

|---|---|

| Florida | ~60% of 83 cases |

| Other 12 States | Remaining ~40% of 83 cases |

*Note: Specific case numbers for each of the 12 other states were not provided in the source.

Comparative Studies of Ethylone with Other Novel Psychoactive Substances and Classic Stimulants

Comparative Pharmacological Profile with Other Synthetic Cathinones (e.g., Methylone, Mephedrone (B570743), Butylone (B606430), Pentylone (B609909), N-Ethylpentylone, MDPV)

This compound belongs to the synthetic cathinone (B1664624) class of drugs. Structurally, it is a β-keto-N-methylbenzodioxolylbutanamine (βk-MBDB) derivative, similar to butylone wikipedia.org. These compounds are chemically related to the cathinone compounds found in the khat plant wikipedia.org. This compound is also known as β-keto-3,4-methylenedioxy-N-ethylamphetamine or MDEC.

Comparative studies highlight similarities and differences in the pharmacological profiles of this compound and other synthetic cathinones. For instance, butylone acts similarly to MDMA and mthis compound, causing an increase in extracellular monoamine levels wikipedia.org. Mephedrone, another synthetic cathinone, acts as a potent substrate for monoamine transporters, inhibiting reuptake and promoting the release of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) wikipedia.org. Its effect is more pronounced for serotonin compared to dopamine, distinguishing it from some other psychostimulants wikipedia.org. Pentylone acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) and a serotonin releasing agent wikipedia.org. MDPV, a pyrrolidinyl cathinone, acts primarily as a norepinephrine–dopamine reuptake inhibitor (NDRI) and is virtually inactive at the serotonin transporter wikipedia.org.

While specific detailed comparative pharmacological data for this compound across all listed cathinones in a single source is limited in the search results, the general mechanisms of action within the synthetic cathinone class often involve modulation of monoamine transporters, leading to increased extracellular concentrations of neurotransmitters. Differences in the specific transporter affinities and efficacies contribute to the varied pharmacological profiles observed among these compounds.

Neuropharmacological Comparisons with Classical Stimulants (e.g., MDMA, Cocaine, Amphetamines, Methamphetamine)

Synthetic cathinones like this compound share neuropharmacological similarities with classic stimulants such as MDMA, cocaine, amphetamines, and methamphetamine. These classic stimulants primarily exert their effects by interacting with monoamine neurotransmitter systems, specifically dopamine, norepinephrine, and serotonin. MDMA, for example, increases the release of serotonin, dopamine, and norepinephrine wikipedia.org. Mephedrone's pharmacodynamic profile is often compared to MDMA and methamphetamine, showing a greater effect on serotonin than dopamine release, similar to MDMA, and causing rapid dopamine release, similar to methamphetamine wikipedia.org.

Cocaine is a potent central nervous system stimulant that inhibits the reuptake of dopamine, norepinephrine, and serotonin wikidoc.orgnih.gov. Amphetamine and methamphetamine are also potent stimulants that affect monoamine transporters, leading to increased extracellular levels of these neurotransmitters probes-drugs.orgwikidoc.orgwikidoc.orgctdbase.orgcharchem.orgnih.govwikipedia.org.

While direct comparative neuropharmacological studies specifically detailing this compound against all these classic stimulants were not extensively found in the provided results, the shared mechanism of action involving monoamine systems places this compound within a similar functional category as these classic stimulants. The specific nuances of this compound's effects on neurotransmitter release and reuptake, compared to the distinct profiles of MDMA (serotonin focus), cocaine (reuptake inhibition), and amphetamines/methamphetamine (release and reuptake inhibition), contribute to its unique neuropharmacological signature.

Differential Effects on Monoamine Transporter Selectivity and Efficacy

The differential effects on monoamine transporter selectivity and efficacy are key to understanding the distinct profiles of this compound and other stimulants. Monoamine reuptake transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are responsible for clearing neurotransmitters from the synaptic cleft pharmacologyeducation.org. Substances like synthetic cathinones and classic stimulants interact with these transporters as inhibitors or substrates, altering neurotransmitter concentrations.

Mephedrone is described as a potent substrate for DAT, SERT, and NET, inhibiting reuptake and promoting release, with a more pronounced effect on serotonin release wikipedia.org. MDPV is primarily a potent NDRI with minimal activity at the SERT wikipedia.org. Pentylone acts as an SNDRI and a serotonin releasing agent wikipedia.org.

Comparative Metabolic Profiles with Structurally Related Cathinones

Understanding the metabolic profiles of this compound and related cathinones is important for forensic toxicology and understanding their duration of action and potential for active metabolites. Metabolism typically involves enzymatic transformations in the liver, leading to the formation of various metabolites that are subsequently excreted.

Studies on the metabolism of synthetic cathinones have identified common metabolic pathways, including N-demethylation, N-dealkylation, β-keto reduction, aromatic ring hydroxylation, and subsequent conjugation. For example, butylone is shown to be metabolized in a similar manner to related drugs like mthis compound wikipedia.org. Normephedrone is identified as a metabolite of mephedrone ontosight.ai. The main metabolic steps for MDPBP are thought to involve demethylenation, aromatic and side chain hydroxylation, oxidation of the pyrrolidine (B122466) ring, and ring opening wikipedia.org. CYP2C19 and CYP2D6 enzymes have been identified as being involved in the demethylenation of MDPBP wikipedia.org.

While specific detailed comparative metabolic studies comprehensively outlining the metabolic pathways and major metabolites of this compound alongside all the listed cathinones were not found in the provided search results, it is expected that this compound undergoes similar metabolic transformations due to its structural similarity to other cathinones. Variations in the rates of metabolism and the formation of active or inactive metabolites can contribute to differences in the duration and intensity of effects compared to structurally related compounds.

Future Directions in Ethylone Research

Elucidation of Less Explored Metabolic Pathways and Characterization of Metabolite Activity

While some primary metabolic pathways of ethylone have been identified, including N-deethylation, β-ketone reduction, and demethylenation followed by O-methylation and subsequent conjugation oup.comsoft-tox.orgfda.gov.tw, less explored pathways require further elucidation. Studies in rats and humans have shown that this compound is primarily metabolized via demethylenation of the methylenedioxy ring, followed by O-methylation and conjugation, with minor pathways involving N-deethylation and β-ketone reduction oup.comsoft-tox.org. Free parent this compound may be more abundant in human urine than identified metabolites soft-tox.org.

Future research should aim to fully characterize all metabolic routes, potentially uncovering less significant or novel pathways. Furthermore, the biological activity of identified metabolites needs thorough investigation. While the parent compound's activity at monoamine transporters has been studied oup.commdpi.com, the pharmacological profiles of its metabolites, such as hydroxylated or conjugated forms, are not extensively characterized. Understanding the activity of these metabolites is crucial for a complete picture of this compound's effects and for interpreting toxicological findings. Research into the metabolic stability of synthetic cathinones in biological matrices is also essential for accurate analytical data evaluation acs.org.

Comprehensive Neuropharmacological Characterization of Long-Term Effects in Preclinical Models

The long-term neuropharmacological effects of this compound are not well-known due to limited research adf.org.au. While synthetic cathinones in general are known to interact with dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters mdpi.comnih.gov, the specific long-term impact of this compound on these systems and associated behaviors in preclinical models needs comprehensive investigation. Studies on related synthetic cathinones like mthis compound and mephedrone (B570743) have shown varied results regarding long-term neurochemical effects and potential neurotoxicity in animal models, with some indicating changes in monoamine transporter function and nerve endings, while others do not researchgate.net. Preclinical studies are needed to evaluate potential long-lasting alterations in neurotransmitter levels, transporter function, receptor expression, and associated behavioral changes following repeated or chronic this compound exposure. This research is vital for assessing the potential for persistent neurological consequences.

Development of Advanced Analytical Techniques for Trace Analysis and Enhanced Isomer Differentiation

The increasing emergence of new psychoactive substances, including synthetic cathinone (B1664624) isomers, presents significant analytical challenges unodc.orgresearchgate.net. This compound exists as a racemic mixture, and its hydrochloride salt can exist as distinct polymorphs, which can complicate identification using techniques like FTIR and Raman spectroscopy researchgate.netuzh.chnih.gov. Differentiation between this compound and its isomers, such as butylone (B606430), can be difficult with some analytical methods due to similar chromatographic separation or spectral similarity soft-tox.orgnist.gov.

Future research is needed to develop more advanced analytical techniques capable of sensitive trace analysis of this compound and its metabolites in complex biological and seized material matrices unodc.orgresearchgate.netous-research.no. Enhanced isomer differentiation is a critical area, requiring methods that can unequivocally distinguish this compound from closely related compounds, even at low concentrations or in mixtures fda.gov.twresearchgate.netnist.gov. Techniques such as hyphenated mass spectrometric methods (e.g., GC-MS, LC-MS) and potentially novel spectroscopic approaches are areas for further development and validation unodc.orgresearchgate.netous-research.noiltusa.com. The availability of reference materials is also crucial for reliable analysis unodc.org.

Expansion of Structure-Activity Relationship Studies to Newly Emerging this compound Analogs